4-BROMO-2-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL
Description
4-Bromo-2-({4-[(4-chlorophenyl)sulfonyl]piperazino}methyl)phenol is a brominated phenolic compound featuring a piperazine ring linked via a methylene bridge to a 4-chlorophenyl sulfonyl group. This structure combines electron-withdrawing substituents (bromo, sulfonyl) with a phenolic hydroxyl group, which may confer unique physicochemical properties, such as acidity and solubility, relevant to pharmaceutical or material science applications.
Properties
IUPAC Name |
4-bromo-2-[[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O3S/c18-14-1-6-17(22)13(11-14)12-20-7-9-21(10-8-20)25(23,24)16-4-2-15(19)3-5-16/h1-6,11,22H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTBLTBYLVNGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)Br)O)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL typically involves multiple stepsThe chlorophenylsulfonyl group is then introduced via a sulfonylation reaction using chlorophenylsulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones.
Reduction: Sulfides.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-BROMO-2-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-BROMO-2-({4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}METHYL)PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the sulfonyl group can form strong interactions with protein active sites, inhibiting their function . The brominated phenol core can also participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Molecular Properties
The following table summarizes key structural and physical properties of the target compound and its analogs:
*Estimated based on substituents.
Key Observations:
- Core Structure Diversity: The target compound’s phenol core contrasts with pyrazole (Compound 17), pyrazol-3-one (Example 5.17), and benzothiazole () derivatives. Phenolic hydroxyl groups enhance acidity (pKa ~10) compared to heterocyclic cores, influencing solubility and reactivity .
- Bromine’s electron-withdrawing nature may stabilize aromatic rings or modulate electronic properties .
- Molecular Weight : The target compound’s estimated weight (~475–500 g/mol) places it between simpler pyrazolones (300–305 g/mol) and bulkier Schiff base derivatives (614 g/mol) .
Infrared (IR) Spectroscopy:
- Sulfonyl Groups : Compounds 17 and 18 () exhibit SO₂ stretches at 1163–1315 cm⁻¹, consistent with the target compound’s sulfonyl moiety .
- Hydroxyl Groups: The target’s phenolic -OH stretch (~3300 cm⁻¹) would differ from pyrazol-3-one’s carbonyl (1670 cm⁻¹ in Compound 17) or Schiff base imino groups .
Nuclear Magnetic Resonance (NMR):
Functional and Application Insights
- Pharmaceutical Potential: Piperazine sulfonyl derivatives are common in kinase inhibitors and antimicrobial agents. The phenolic group in the target compound could enhance binding to metalloenzymes or act as a prodrug moiety .
- Material Science : Bromine’s heavy atom effect may aid crystallography studies, as seen in SHELX-refined structures (), though chirality analysis (e.g., Flack parameter) would be necessary for asymmetric centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
